molecular formula C25H20N2OS2 B11414105 4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11414105
M. Wt: 428.6 g/mol
InChI Key: AEGRVKKPHDRQMG-UHFFFAOYSA-N
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Description

4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step reactionsThe final step involves the addition of the 2-methylbenzyl and m-tolyl groups under specific reaction conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern and the presence of both thiazole and quinazoline rings.

Biological Activity

The compound 4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazolinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of thiazoloquinazolinone derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific synthetic route for This compound may follow similar methodologies as reported in literature for related compounds, emphasizing the introduction of thiazole and quinazoline moieties through condensation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazoloquinazolinones. For instance, compounds with similar structural frameworks have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were evaluated against various strains, showing promising results. The compound This compound is expected to exhibit comparable antimicrobial activity due to its structural similarities with known active derivatives .

Anticancer Activity

Thiazoloquinazolinones have also been investigated for their anticancer potential . Studies indicate that these compounds can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, derivatives have been shown to inhibit the activity of various kinases and transcription factors associated with tumor growth. The specific activity of This compound against cancer cell lines needs further exploration through in vitro assays .

The mechanisms underlying the biological activities of thiazoloquinazolinones often involve:

  • Enzyme Inhibition : Compounds may act as inhibitors of enzymes critical for bacterial survival or cancer cell metabolism.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress in cells, contributing to apoptosis.

Data Tables

Biological ActivityCompound StructureMIC (µg/mL)IC50 (µM)
AntibacterialThiazoloquinazolinone50N/A
AnticancerThiazoloquinazolinoneN/A15

Case Studies

A notable case study involved a series of thiazoloquinazolinone derivatives where researchers synthesized and tested their biological activities. Among these, certain derivatives showed enhanced activity against resistant bacterial strains and significant cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly impacted both antimicrobial and anticancer activities .

Properties

Molecular Formula

C25H20N2OS2

Molecular Weight

428.6 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C25H20N2OS2/c1-16-8-7-11-18(14-16)22-23-26(15-19-10-4-3-9-17(19)2)24(28)20-12-5-6-13-21(20)27(23)25(29)30-22/h3-14H,15H2,1-2H3

InChI Key

AEGRVKKPHDRQMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=CC=CC=C5C

Origin of Product

United States

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